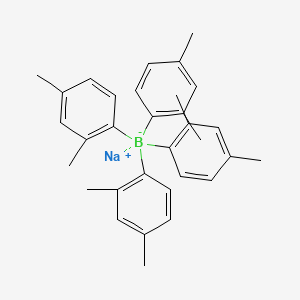

Sodium tetrakis(2,4-dimethylphenyl)borate

Description

Sodium tetrakis(2,4-dimethylphenyl)borate is an organoboron compound with the chemical formula C32H36BNa. It is a white crystalline powder that is soluble in organic solvents. This compound is known for its role as a non-coordinating anion in various chemical reactions, particularly in the field of organometallic chemistry.

Properties

Molecular Formula |

C32H36BNa |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

sodium;tetrakis(2,4-dimethylphenyl)boranuide |

InChI |

InChI=1S/C32H36B.Na/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6,31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8;/h9-20H,1-8H3;/q-1;+1 |

InChI Key |

SYTYTDPNFVDMMG-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)C)C)(C2=C(C=C(C=C2)C)C)(C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium tetrakis(2,4-dimethylphenyl)borate can be synthesized through the reaction of sodium tetrafluoroborate with 2,4-dimethylphenylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

NaBF4+4C8H9MgBr→NaB(C8H9)4+4MgBrF

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization and solvent extraction to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium tetrakis(2,4-dimethylphenyl)borate primarily undergoes substitution reactions. It is stable under a variety of conditions but can participate in reactions where it acts as a ligand or a counterion.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: These reactions often require the presence of a catalyst, such as palladium or nickel complexes, and are conducted under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions are typically organometallic complexes where this compound acts as a stabilizing anion.

Scientific Research Applications

Chemistry

In chemistry, sodium tetrakis(2,4-dimethylphenyl)borate is used as a non-coordinating anion in the synthesis of various organometallic complexes. It helps stabilize highly reactive cationic species, making it valuable in catalytic processes and reaction mechanisms.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound’s role in stabilizing reactive intermediates can be crucial in the synthesis of pharmaceuticals and biologically active molecules.

Industry

In industrial applications, this compound is used in the production of polymers and advanced materials. Its ability to stabilize cationic species makes it useful in polymerization reactions and the development of new materials with unique properties.

Mechanism of Action

Sodium tetrakis(2,4-dimethylphenyl)borate exerts its effects primarily through its role as a non-coordinating anion. It stabilizes cationic intermediates by providing a counterion that does not interfere with the active site of the reaction. This stabilization is crucial in many catalytic processes, allowing for the formation of highly reactive species that can undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

- Sodium tetrakis(4-fluorophenyl)borate

- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

- Potassium tetrakis(4-chlorophenyl)borate

Uniqueness

Sodium tetrakis(2,4-dimethylphenyl)borate is unique due to the presence of the 2,4-dimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it suitable for specific applications where other borates might not perform as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.